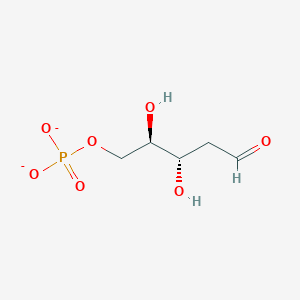

2-deoxy-D-ribose 5-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-deoxy-D-ribose 5-phosphate(2-) is dianion of 2-deoxy-D-ribose 5-phosphate arising from deprotonation of the phosphate OH groups; major product at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-deoxy-D-ribose 5-phosphate.

Aplicaciones Científicas De Investigación

Enzymatic Reactions and Biocatalysis

2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is a key enzyme that utilizes 2-deoxy-D-ribose 5-phosphate(2-) as a substrate. DERA catalyzes the aldol reaction between aldehydes, enabling the synthesis of various sugar derivatives and nucleoside analogues. Its ability to accept multiple aldehyde substrates makes it a versatile biocatalyst for organic synthesis.

Key Findings:

- Synthesis of Deoxysugars : DERA has been employed to synthesize various deoxysugars, including deoxy-, dideoxy-, and trideoxy sugars, which are crucial for developing new therapeutic agents .

- Sequential Aldol Reactions : The enzyme can perform sequential aldol reactions, which are valuable for creating complex molecules such as statin side chains in a single step. This application is particularly relevant for the pharmaceutical industry .

Synthesis of Nucleoside Analogues

2-Deoxy-D-ribose 5-phosphate(2-) serves as a precursor for synthesizing modified nucleosides, which are essential in drug discovery and development. Researchers have developed biocatalytic platforms using DERA to create 2′-functionalized nucleosides with therapeutic potential.

Case Studies:

- Functionalization of Nucleosides : A study demonstrated the use of DERA variants to synthesize 2′-functionalized nucleosides such as guanosine and adenosine analogues. These modifications enhance the pharmacological properties of the nucleosides, making them more effective against various biological targets .

- One-Pot Synthesis : The development of one-pot multi-enzyme cascade reactions allows for efficient synthesis of these analogues from simple starting materials, showcasing the practical application of DERA in pharmaceutical chemistry .

Pharmaceutical Applications

The significance of 2-deoxy-D-ribose 5-phosphate(2-) extends into pharmaceuticals due to its involvement in synthesizing compounds with potential therapeutic effects.

Notable Applications:

- Anticancer Drug Development : DERA has been utilized to produce epothilones, which are known to inhibit microtubule function and show promise as anticancer agents .

- Synthesis of Islatravir : Recent applications include the synthesis of islatravir, an investigational drug for treating HIV, highlighting the compound's relevance in modern medicinal chemistry .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Enzymatic Reactions | Utilization in aldol reactions for sugar synthesis | Synthesis of deoxysugars and statin side chains |

| Nucleoside Analogue Synthesis | Precursor for modified nucleosides | Development of guanosine and adenosine analogues |

| Pharmaceutical Development | Production of therapeutic agents | Epothilones and islatravir synthesis |

Análisis De Reacciones Químicas

Reversible Aldol Reaction Catalyzed by DERA

DR5P participates in a reversible aldol reaction catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4):

2 Deoxy D ribose 5 phosphate⇌D Glyceraldehyde 3 phosphate G3P +Acetaldehyde

-

Equilibrium : Favors DR5P formation with Keq=4.2×103M−1 at physiological pH .

-

Substrate Specificity : DERA is unique among aldolases for using two aldehydes (acetaldehyde and G3P) as substrates .

Key Features:

-

Class I Aldolase Mechanism :

-

Stereochemical Control :

Key Findings:

-

Sequential Aldol Reactions : DERA catalyzes tandem aldol condensations (e.g., three acetaldehyde molecules) to form complex polyols .

-

Tolerance to Aldehyde Chain Lengths : Accepts aldehydes with up to four carbons (e.g., propanal, butanal) .

Engineered DERA Variants for Enhanced Catalysis

Protein engineering has improved DERA’s activity and aldehyde tolerance:

Table 2: Kinetic Parameters of Wild-Type and Engineered DERAs

Notable Mutations:

-

F160Y/M173I (BH1352) : Increases acetaldehyde conversion efficiency by 2.5× .

-

C-Terminal Tyrosine Stabilization : Enhances catalytic efficiency by stabilizing the closed conformation of the active site .

Structural Insights and Catalytic Residues

-

Active-Site Architecture : A hydrophilic pocket (Thr170, Lys172) stabilizes the C2-hydroxy group of G3P, while a hydrophobic pocket accommodates the C2-hydrogen .

-

Role of Lys167^{167}167 and Lys201^{201}201 : Critical for Schiff base formation and proton transfer, as confirmed by site-directed mutagenesis .

Industrial Challenges and Solutions

Propiedades

Fórmula molecular |

C5H9O7P-2 |

|---|---|

Peso molecular |

212.09 g/mol |

Nombre IUPAC |

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/p-2/t4-,5+/m0/s1 |

Clave InChI |

ALQNUOMIEBHXQG-CRCLSJGQSA-L |

SMILES isomérico |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O |

SMILES canónico |

C(C=O)C(C(COP(=O)([O-])[O-])O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.